

Stoichiometric Control of Cy5-PEG7-endo-BCN Labeling Reactions: Application Notes and Protocols

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Compound of Interest

Compound Name: Cy5-PEG7-endo-BCN

Cat. No.: B12366701

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Introduction

The precise and efficient labeling of biomolecules is a cornerstone of modern biological research and therapeutic development. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a key reaction in the field of "click chemistry," offers a robust and bioorthogonal method for covalently attaching probes to biomolecules. This application note provides a detailed guide to controlling the stoichiometry of labeling reactions using **Cy5-PEG7-endo-BCN**, a fluorescent probe that allows for sensitive detection in the far-red spectrum.

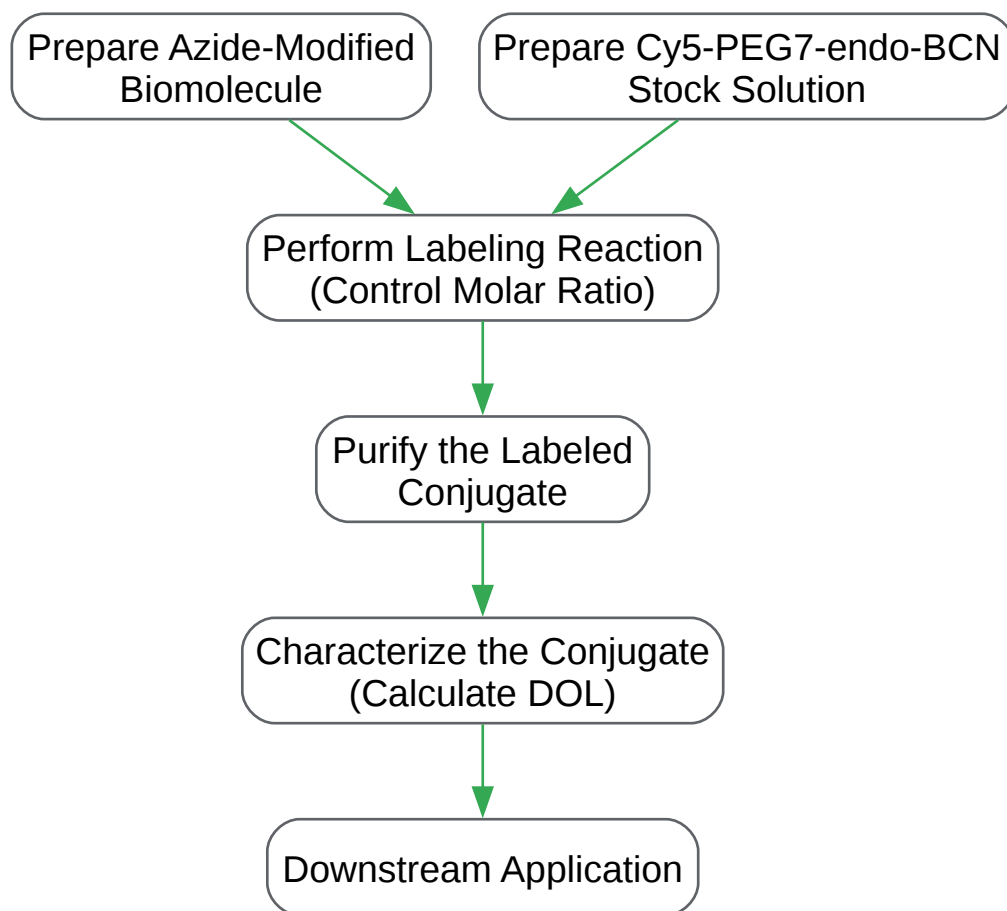
Cy5-PEG7-endo-BCN contains a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne that reacts specifically and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This catalyst-free approach is particularly advantageous for applications in living cells and in vivo. The inclusion of a polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, reducing aggregation and improving solubility in aqueous buffers.

Controlling the stoichiometry of the labeling reaction is critical for ensuring the reproducibility of experiments and for optimizing the performance of the labeled biomolecule. The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, can significantly impact the fluorescence signal intensity and the biological activity of the conjugate.

Over-labeling can lead to fluorescence quenching and may interfere with the biomolecule's function, while under-labeling results in a weak signal. This document provides protocols to achieve a desired DOL by carefully controlling the molar ratio of the reactants.

Reaction Mechanism and Workflow

The core of the labeling strategy is the SPAAC reaction, a type of [3+2] cycloaddition between the strained alkyne of **Cy5-PEG7-endo-BCN** and an azide group on the target biomolecule.



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